![molecular formula C18H19NO3S B2804817 N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034451-24-4](/img/structure/B2804817.png)
N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide”, commonly known as CPD-TTP, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of research and industries. It is a part of the thiophene class of heterocyclic compounds, which are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives, such as CPD-TTP, can be synthesized through various methods. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of CPD-TTP is C18H19NO3S, and it has a molecular weight of 329.41. The compound contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom .Chemical Reactions Analysis
Thiophene derivatives, including CPD-TTP, can undergo various chemical reactions. For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis
Thiophene, a key component of CPD-TTP, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Antimicrobial Activity and Molecular Docking Studies
Compounds with structural features related to N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Talupur et al. (2021) synthesized 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, showing their application in the development of antimicrobial agents. These compounds underwent biological evaluation and molecular docking studies to understand their interaction with microbial targets, indicating a potential application in discovering new antimicrobial drugs (Talupur, Satheesh, & Chandrasekhar, 2021).
Cancer Research and Chemoresistance Overcoming
Another significant application is in cancer research, where structurally similar compounds have been studied for their potential to overcome cancer chemoresistance. Mudududdla et al. (2015) investigated 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide derivatives for their ability to inhibit angiogenesis and P-glycoprotein efflux pump activity. These mechanisms are crucial for overcoming multidrug resistance in cancer, suggesting these compounds' utility in developing novel cancer therapies that can bypass drug resistance mechanisms (Mudududdla et al., 2015).
Neurological Disease Research
Compounds in this class have also been explored for their neurological applications. For example, inhibitors based on the thiophene carboxamide structure have been investigated for their potential in treating neurological disorders by targeting acetylcholinesterase and butyrylcholinesterase. Kausar et al. (2021) synthesized and characterized thiophene-2-carboxamide Schiff base derivatives of benzohydrazide, exploring their potential as dual inhibitors for treating conditions like Alzheimer's disease (Kausar et al., 2021).
Drug Development and Synthesis
The development of novel drug candidates often involves the synthesis of labeled compounds for tracking and analysis. Saemian et al. (2012) reported on a convenient method for 14C-labeling of a structurally related compound, showcasing the application in the drug development process, particularly for pharmacokinetic and metabolic studies (Saemian, Shirvani, & Javaheri, 2012).
Mécanisme D'action
Target of Action
It’s worth noting that thiophene derivatives, a key structural component of this compound, have been reported to interact with a wide range of targets, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer targets .
Mode of Action
Compounds containing a thiophene nucleus, like cpd-ttp, have been reported to exhibit a wide range of biological and physiological functions .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways, given their broad spectrum of therapeutic properties .
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects .
Orientations Futures
Thiophene and its derivatives, including CPD-TTP, have shown a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Propriétés
IUPAC Name |
N-[(1-thiophen-3-ylcyclopentyl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c20-17(13-3-4-15-16(9-13)22-12-21-15)19-11-18(6-1-2-7-18)14-5-8-23-10-14/h3-5,8-10H,1-2,6-7,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOGFVPSKYZPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

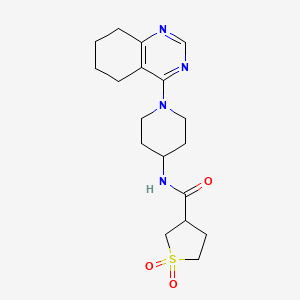
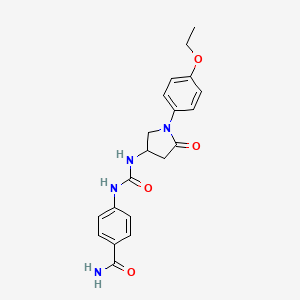


![3-((2,5-dimethylphenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2804742.png)
![(E)-6-(2-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2804743.png)
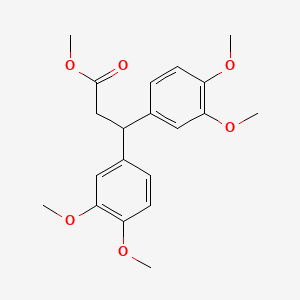
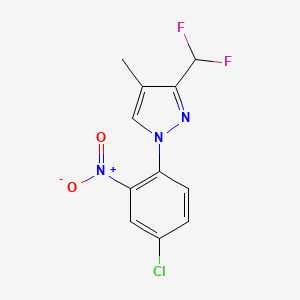
![Tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate](/img/structure/B2804748.png)
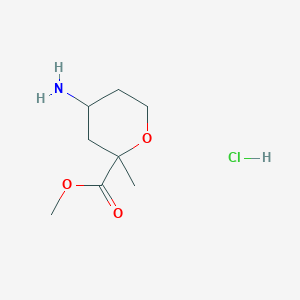
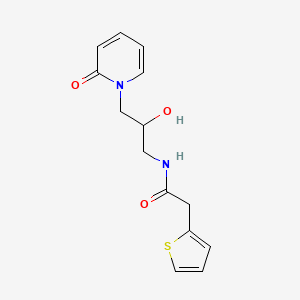
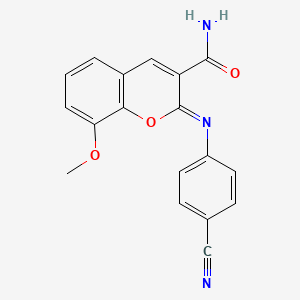
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2804756.png)
